molecular formula C21H22BrN3OS B452614 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide

Cat. No.: B452614
M. Wt: 444.4g/mol
InChI Key: FAQDEOCBZPQXSL-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed by the reaction of 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Acylation: The resulting thiazole derivative is then acylated with chloroacetyl chloride to form the intermediate compound.

    Amination: The intermediate compound undergoes amination with 1-(4-ethylphenyl)ethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[1-(4-ethylphenyl)ethyl]amino}acetamide stands out due to its dual antimicrobial and anticancer activities, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C21H22BrN3OS

Molecular Weight

444.4g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[1-(4-ethylphenyl)ethylamino]acetamide

InChI

InChI=1S/C21H22BrN3OS/c1-3-15-4-6-16(7-5-15)14(2)23-12-20(26)25-21-24-19(13-27-21)17-8-10-18(22)11-9-17/h4-11,13-14,23H,3,12H2,1-2H3,(H,24,25,26)

InChI Key

FAQDEOCBZPQXSL-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C)NCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Canonical SMILES

CCC1=CC=C(C=C1)C(C)NCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

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